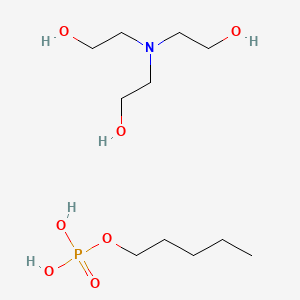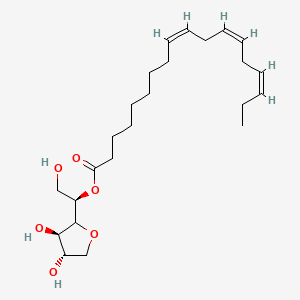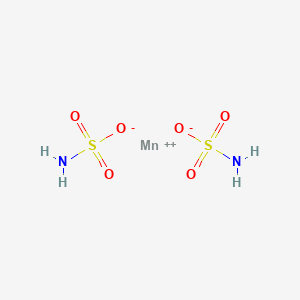![molecular formula C15H17N2O6S+ B12682431 Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium CAS No. 71550-36-2](/img/structure/B12682431.png)
Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester is a complex organic compound with a molecular formula of C15H16N2O6S. This compound is known for its unique structural features, which include a naphthalene ring, a sulfonic acid group, and a diazo group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester typically involves multiple steps, including esterification, coupling, and diazotization reactions. The process begins with the esterification of naphthalenesulfonic acid with 2-(2-methoxyethoxy)ethanol under acidic conditions. This is followed by the coupling of the ester with a diazo compound, which is achieved through a diazotization reaction using sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted naphthalenes .
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its reactivity with various molecular targets. The diazo group can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in biochemical assays and labeling techniques. The sulfonic acid group enhances the compound’s solubility in aqueous solutions, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris [phenol]
- 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid ester with 3,3’-bis (2-hydroxy-5-methylbenzyl)-4,4’-dihydroxy-5,5’-dimethyldiphenylmethane
- 2,3,4,4’-Tetrahydroxybenzophenone-1,2-naphthoquinonediazide-5-sulfonic acid ester
Uniqueness
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester is unique due to its specific ester group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Properties
CAS No. |
71550-36-2 |
|---|---|
Molecular Formula |
C15H17N2O6S+ |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium |
InChI |
InChI=1S/C15H17N2O6S/c1-21-7-8-22-9-10-23-24(19,20)14-4-2-3-12-11(14)5-6-13(17-16)15(12)18/h2-6,16H,7-10H2,1H3/q+1 |
InChI Key |
WPKFZOAGILKDHC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=N)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


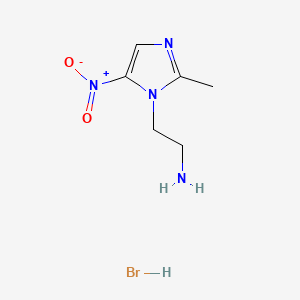

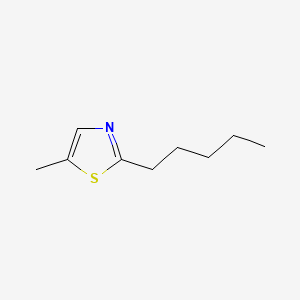
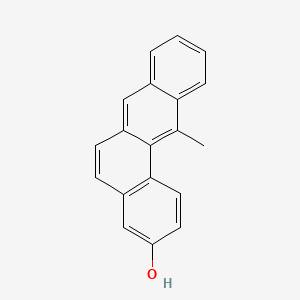
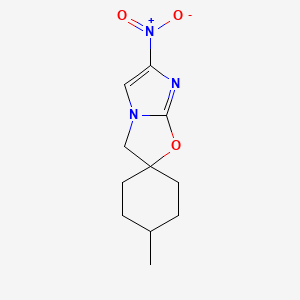
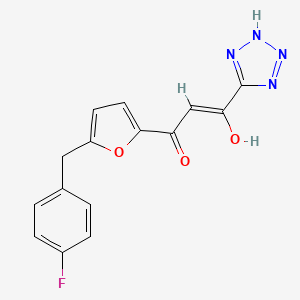
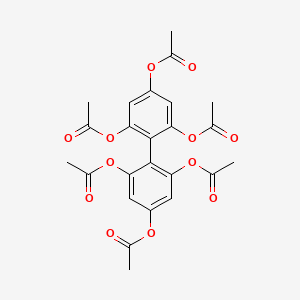
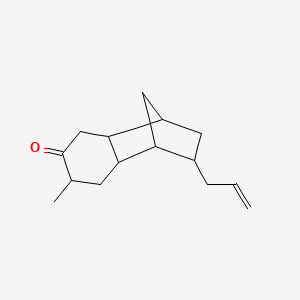

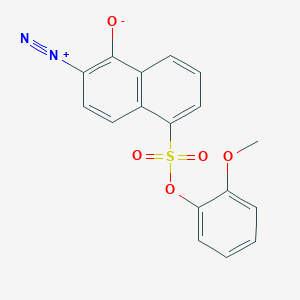
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)
